molecular formula C21H21N3OS B2637875 1-({[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]thio}acetyl)indoline CAS No. 851131-80-1

1-({[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]thio}acetyl)indoline

Cat. No. B2637875
CAS RN: 851131-80-1
M. Wt: 363.48
InChI Key: PZGRXFODCUXMFX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecule contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a 3,5-dimethylphenyl group and an indoline group.

Scientific Research Applications

Biomonitoring and Dietary Exposure

  • Heterocyclic aromatic amines, structurally related to 1-({[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]thio}acetyl)indoline, have been studied for their presence in human biological systems. For instance, the levels of certain heterocyclic amines were measured in human urine, revealing continual exposure to these compounds through diet. Specifically, MeIQx, one of the heterocyclic amines, was detected in urine samples indicating dietary exposure (Ushiyama et al., 1991). A biomonitoring study also outlined a method to measure the metabolites of heterocyclic aromatic amines in human urine, shedding light on metabolic pathways and exposure levels (Stillwell et al., 1999).

Antimycotic Applications

  • Studies on antimycotic compounds structurally related to the chemical have revealed significant antifungal activity. Sertaconazole, for example, showed promising results in treating Pityriasis versicolor and cutaneous mycoses, demonstrating high antifungal activity and excellent safety (Nasarre et al., 1992; Romaguera et al., 1992; Pedragosa et al., 1992).

Metabolic and Adduct Formation Studies

  • Research on heterocyclic amines structurally related to the target compound has delved into their metabolic processing and DNA adduct formation, especially at low doses. Such studies are crucial for understanding the potential health risks associated with exposure to these compounds. For instance, an investigation into the metabolism of MeIQx and PhIP in humans and rodents highlighted notable differences, suggesting that rodent models may not accurately represent human responses to these compounds (Turteltaub et al., 1999).

Antithyroid and Anticonvulsant Applications

  • The antithyroid drug 1-methyl-2-mercaptoimidazole, which shares structural similarities with the target compound, has shown effectiveness in treating hyperthyroidism, indicating potential therapeutic applications for related compounds (Reveno & Rosenbaum, 1950). Similarly, N-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide, an experimental anticonvulsant related to lidocaine, demonstrated notable pharmacokinetics and metabolism, shedding light on the therapeutic potential of structurally related compounds (Martin et al., 1997).

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that 1-({[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]thio}acetyl)indoline may also interact with multiple targets in the body.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 1-({[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]thio}acetyl)indoline may interact with its targets in a way that results in one or more of these effects.

Biochemical Pathways

Given the wide range of biological activities associated with indole derivatives , it’s likely that this compound affects multiple pathways, leading to diverse downstream effects.

Result of Action

Given the range of biological activities associated with indole derivatives , it’s likely that this compound has diverse effects at the molecular and cellular levels.

properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3OS/c1-15-11-16(2)13-18(12-15)23-10-8-22-21(23)26-14-20(25)24-9-7-17-5-3-4-6-19(17)24/h3-6,8,10-13H,7,9,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZGRXFODCUXMFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C=CN=C2SCC(=O)N3CCC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dihydroindol-1-yl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylethanone

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